molecular formula C15H14ClN B12629147 Benzenamine, N-(4-chlorophenyl)-2-(1-methylethenyl)- CAS No. 918163-03-8

Benzenamine, N-(4-chlorophenyl)-2-(1-methylethenyl)-

Cat. No.: B12629147
CAS No.: 918163-03-8
M. Wt: 243.73 g/mol
InChI Key: JJZBHMQQQFABKM-UHFFFAOYSA-N
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Description

Benzenamine, N-(4-chlorophenyl)-2-(1-methylethenyl)- is an organic compound that belongs to the class of anilines It is characterized by the presence of a benzenamine group substituted with a 4-chlorophenyl group and a 2-(1-methylethenyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-(4-chlorophenyl)-2-(1-methylethenyl)- typically involves the reaction of 4-chloroaniline with isopropenylbenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction conditions include heating the mixture to a temperature of around 100-120°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Benzenamine, N-(4-chlorophenyl)-2-(1-methylethenyl)- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of high-pressure reactors and advanced catalysts can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-(4-chlorophenyl)-2-(1-methylethenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), mild temperatures.

    Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt), polar aprotic solvents.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Corresponding amines.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

Benzenamine, N-(4-chlorophenyl)-2-(1-methylethenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N-(4-chlorophenyl)-2-(1-methylethenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, N-(4-chlorophenyl)-: Lacks the 2-(1-methylethenyl) group, resulting in different chemical and biological properties.

    Benzenamine, N-(4-bromophenyl)-2-(1-methylethenyl)-: Substitution of chlorine with bromine can lead to changes in reactivity and potency.

    Benzenamine, N-(4-chlorophenyl)-2-(1-methylpropyl)-: Variation in the alkyl group can affect the compound’s solubility and interaction with biological targets.

Uniqueness

Benzenamine, N-(4-chlorophenyl)-2-(1-methylethenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a 4-chlorophenyl group and a 2-(1-methylethenyl) group makes it a valuable compound for various applications, distinguishing it from other similar anilines.

Properties

CAS No.

918163-03-8

Molecular Formula

C15H14ClN

Molecular Weight

243.73 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-prop-1-en-2-ylaniline

InChI

InChI=1S/C15H14ClN/c1-11(2)14-5-3-4-6-15(14)17-13-9-7-12(16)8-10-13/h3-10,17H,1H2,2H3

InChI Key

JJZBHMQQQFABKM-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC=CC=C1NC2=CC=C(C=C2)Cl

Origin of Product

United States

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